molecular formula C16H18BrN3O B2571404 3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide CAS No. 2097911-87-8

3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide

Cat. No. B2571404
CAS RN: 2097911-87-8
M. Wt: 348.244
InChI Key: VOGKODQVPCHDTG-UHFFFAOYSA-N
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Description

Pyrazole is a five-membered heterocyclic compound that contains three carbon atoms and two adjacent nitrogen atoms . It’s a weak base and is considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .


Synthesis Analysis

Pyrazoles can be synthesized through a variety of methods. One common method involves the condensation of hydrazines with 1,3-diketones . Another method involves a [3+2] cycloaddition of diazo compounds and alkynyl bromides .


Molecular Structure Analysis

The molecular structure of a pyrazole derivative would depend on its specific substituents. For example, 3-Bromopyrazole has the empirical formula C3H3BrN2 and a molecular weight of 146.97 .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, they can participate in palladium-catalyzed cross-coupling reactions with aryl triflates .


Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrazole derivative would depend on its specific structure. For example, 3-Bromopyrazole is a solid with a melting point of 60-65 °C .

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and the target they interact with. Some pyrazole derivatives have been found to inhibit COX-2, an enzyme involved in inflammation .

Safety and Hazards

The safety and hazards associated with a pyrazole derivative would depend on its specific structure. For example, 3-Bromopyrazole is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed .

Future Directions

The future directions of research into pyrazole derivatives are likely to involve the synthesis of new derivatives with improved pharmacological properties, as well as further investigation into their mechanisms of action .

properties

IUPAC Name

3-bromo-N-(4-pyrazol-1-ylcyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O/c17-13-4-1-3-12(11-13)16(21)19-14-5-7-15(8-6-14)20-10-2-9-18-20/h1-4,9-11,14-15H,5-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGKODQVPCHDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC(=CC=C2)Br)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide

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